molecular formula C16H20N2O3 B5201673 3,4-Dimethyl-6-[(pyridin-2-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

3,4-Dimethyl-6-[(pyridin-2-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Katalognummer: B5201673
Molekulargewicht: 288.34 g/mol
InChI-Schlüssel: DRPDOORITXZZMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3,4-Dimethyl-6-[(pyridin-2-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexene ring, a pyridine moiety, and a carboxylic acid group

Eigenschaften

IUPAC Name

3,4-dimethyl-6-(pyridin-2-ylmethylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-10-7-13(14(16(20)21)8-11(10)2)15(19)18-9-12-5-3-4-6-17-12/h3-6,13-14H,7-9H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPDOORITXZZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NCC2=CC=CC=N2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727194
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-6-[(pyridin-2-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the pyridine moiety: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethyl-6-[(pyridin-2-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The compound exhibits varying degrees of cytotoxicity against different cancer cell lines, showcasing its effectiveness compared to established chemotherapeutics like cisplatin.

CompoundCell LineIC50 (µM)Comparison to Cisplatin
3lHCT-1166 ± 0.78Three times higher
3cER-negative breast cancer7 ± 1.12Lower than cisplatin (15 ± 0.71)
3eMDA-MB-2315 ± 0.5Stronger than cisplatin (15 ± 0.71)

The compound's structure allows it to interact effectively with key proteins involved in cancer progression, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes, notably α-glucosidase, which is significant in diabetes management. The following table summarizes the inhibitory activities of related compounds:

CompoundEnzyme TargetIC50 (µmol/L)Standard Control IC50 (Acarbose)
3jα-glucosidase124.24 ± 0.1632.71 ± 1.17
3dα-glucosidase148.18 ± 3.02
3iα-glucosidase418.21 ± 1.02

The promising results indicate that derivatives of this compound could serve as effective α-glucosidase inhibitors, potentially aiding in the treatment of type 2 diabetes .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound with various target proteins, including tyrosine kinase and mTOR. These studies reveal unique binding modes that differ from inactive analogues, suggesting that structural modifications could enhance binding affinity and therapeutic efficacy.

Key Findings:

  • Compound 3l forms hydrogen bonds with critical residues in target proteins, enhancing its potential as a therapeutic agent.
  • The docking studies indicate that modifications to the pyridine moiety may improve interaction with protein targets, leading to increased biological activity .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, including Michael addition reactions and subsequent modifications to achieve desired biological activity profiles. Research has demonstrated that structural variations can significantly impact the potency and selectivity of these compounds against specific targets.

Wirkmechanismus

The mechanism of action of 3,4-Dimethyl-6-[(pyridin-2-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine moiety can play a crucial role in binding to these targets, while the carboxylic acid group can influence the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4-Dimethyl-6-[(pyridin-3-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
  • 3,4-Dimethyl-6-[(pyridin-4-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Uniqueness

3,4-Dimethyl-6-[(pyridin-2-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to the specific position of the pyridine moiety, which can significantly influence its chemical reactivity and biological activity. The presence of both the cyclohexene ring and the carboxylic acid group also contributes to its distinct properties compared to similar compounds.

Biologische Aktivität

3,4-Dimethyl-6-[(pyridin-2-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, identified by its molecular formula C16H20N2O3C_{16}H_{20}N_{2}O_{3} and a molecular weight of 288.34 g/mol, is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

The compound exhibits a complex structure conducive to various biological interactions. Key chemical properties include:

  • LogP : 1.0592 (indicating moderate lipophilicity)
  • LogD : -1.2966 (suggesting limited distribution in biological systems)
  • Polar Surface Area : 62.795 Ų (affecting permeability and absorption)

Anticancer Potential

The compound's structural features may also confer anticancer properties. Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have demonstrated significant antiproliferative activity through mechanisms involving apoptosis induction and cell cycle arrest . The presence of the pyridine ring in the structure may enhance interactions with biological targets involved in cancer progression.

The proposed mechanisms of action for compounds with similar structures include:

  • Inhibition of Enzymatic Activity : Compounds that interact with enzymes critical for cell division or metabolism can halt cancer cell proliferation.
  • Apoptosis Induction : Many bioactive compounds trigger programmed cell death in cancer cells, which is essential for effective cancer treatment.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on related pyridine derivatives demonstrated effective inhibition against various bacterial strains, suggesting that the target compound may exhibit similar properties .
  • Cytotoxicity in Cancer Models : In vitro studies on structurally related compounds showed IC50 values indicating significant cytotoxicity against multiple cancer cell lines, with mechanisms linked to apoptosis and necrosis .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest that modifications in the side chains of similar compounds can enhance bioavailability and therapeutic efficacy, which could be applicable to optimizing the target compound's formulation .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialPyridine DerivativesInhibition of bacterial growth ,
AnticancerThiazole DerivativesCytotoxicity against cancer cells ,
Enzyme InhibitionVariousDisruption of metabolic pathways

Q & A

Basic: What synthetic strategies are recommended for preparing 3,4-Dimethyl-6-[(pyridin-2-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid?

Methodological Answer:

  • Stepwise Functionalization : Begin with a cyclohexene carboxylic acid scaffold (e.g., 3-cyclohexene-1-carboxylic acid ), followed by regioselective methylation at the 3- and 4-positions. Introduce the carbamoyl group via coupling reactions (e.g., using HATU or EDCI as coupling agents) with pyridin-2-ylmethylamine.
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Confirm purity via HPLC (>95%) and structural identity via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS).
  • Critical Note : Incomplete characterization (e.g., missing 13C^{13}C-NMR data) may lead to structural ambiguities, as seen in analogous syntheses .

Advanced: How to resolve contradictions in crystallographic data for this compound?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (single-crystal, Cu-Kα radiation) to obtain intensity data. Employ the SHELX suite (SHELXL for refinement) to resolve structural ambiguities, such as disordered methyl or pyridyl groups .
  • Refinement Parameters : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms using riding models. Address twinning or partial occupancy issues with TWIN/BASF commands in SHELXL .
  • Validation : Cross-validate with spectroscopic data (e.g., NOESY for stereochemistry) to resolve discrepancies between crystallographic and solution-phase structures.

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • 1H^1H- and 13C^{13}C-NMR to assign substituents (e.g., pyridyl protons at δ 8.0–8.5 ppm, cyclohexene protons at δ 5.5–6.0 ppm).
    • IR spectroscopy to confirm carbamoyl C=O stretch (~1650–1700 cm1^{-1}) .
  • Purity Assessment :
    • Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect impurities.
    • Melting point analysis (if crystalline) to assess batch consistency.

Advanced: How to design stability studies under varying experimental conditions?

Methodological Answer:

  • Stress Testing :
    • Thermal Stability : Use thermogravimetric analysis (TGA) to monitor decomposition at 25–200°C.
    • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours; analyze degradation via LC-MS.
    • Photolytic Stability : Expose to UV light (254 nm) and track changes via UV-Vis spectroscopy.
  • Data Interpretation : Compare degradation products (e.g., hydrolyzed carbamoyl group) with synthetic standards to identify instability pathways.

Advanced: How to address low yields in coupling reactions during synthesis?

Methodological Answer:

  • Optimization Strategies :
    • Activation Chemistry : Test alternative coupling agents (e.g., HATU vs. EDCI) to improve carbamoyl formation efficiency.
    • Solvent Screening : Use polar aprotic solvents (DMF, DMSO) or mixed solvents (THF/H2 _2O) to enhance solubility of reactants.
    • Catalytic Additives : Include DMAP or HOAt to accelerate acylation, as demonstrated in analogous syntheses .
  • Troubleshooting : If yields remain low (<50%), consider steric hindrance from the pyridin-2-ylmethyl group; switch to bulkier coupling agents (e.g., PyBOP) or pre-activate the carboxylic acid as an acyl chloride.

Advanced: How to integrate computational modeling with experimental data for SAR studies?

Methodological Answer:

  • Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model interactions between the compound and target proteins (e.g., cyclooxygenase or kinase enzymes). Focus on the carbamoyl group’s hydrogen-bonding potential.
  • MD Simulations : Perform 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess conformational stability of the cyclohexene ring in aqueous vs. lipid environments.
  • Validation : Compare computational predictions (e.g., binding affinity) with experimental IC50_{50} values from enzyme inhibition assays.

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